(+)-Neomatatabiol
Overview
Description
(+)-Neomatatabiol is a naturally occurring compound known for its unique chemical structure and biological activities It is a member of the iridoid family, which are monoterpenoids characterized by a cyclopentane ring fused to a six-membered oxygen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Neomatatabiol typically involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the iridoid skeleton. This is followed by various functional group modifications to achieve the desired structure. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. Extraction methods often include solvent extraction, distillation, and chromatography to isolate the compound from plant materials. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(+)-Neomatatabiol undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the iridoid skeleton.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield more oxidized iridoid derivatives, while reduction can produce reduced forms with different functional groups.
Scientific Research Applications
(+)-Neomatatabiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying iridoid chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of (+)-Neomatatabiol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways, enzyme inhibition, and interaction with cellular receptors. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
(+)-Neomatatabiol can be compared with other iridoid compounds, such as:
Iridomyrmecin: Known for its insect-repellent properties.
Loganin: Studied for its anti-inflammatory and neuroprotective effects.
Aucubin: Investigated for its hepatoprotective and anti-inflammatory activities.
What sets this compound apart is its unique combination of chemical structure and biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(1S,4S,4aR,7S,7aR)-4,7-dimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyran-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h6-11H,3-5H2,1-2H3/t6-,7+,8+,9+,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQRVHURUWMFMN-CHHOWFRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C(OCC2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1[C@H](OC[C@H]2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331827 | |
Record name | (+)-Neomatatabiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21699-53-6 | |
Record name | (+)-Neomatatabiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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